molecular formula C19H36O2 B153853 Methyl elaidate CAS No. 1937-62-8

Methyl elaidate

Cat. No. B153853
CAS RN: 1937-62-8
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-ZHACJKMWSA-N
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Description

Methyl elaidate is a trans fatty acid methyl ester, which has been the subject of various studies due to its presence in different biological and chemical processes. It is known to be a component of the lipophilic hexane fraction of crude ethanolic extract (HF-CEE) of Moringa oleifera seeds, which has shown potential anticancer activity . The metabolism of methyl elaidate has been studied in fat-deficient guinea pigs, revealing that it can be absorbed without complete hydrolysis and deposited in body tissues as the methyl ester .

Synthesis Analysis

The synthesis of methyl elaidate can occur through the isomerization of methyl oleate. This process has been observed in the presence of mercaptans, where methyl oleate is transformed into methyl elaidate, reaching an equilibrium mixture containing 77% elaidate . Additionally, methyl elaidate can be produced during the hydrogenation of methyl oleate over nickel-silica catalysts, with the rate of hydrogenation being equal for both esters .

Molecular Structure Analysis

Methyl elaidate's molecular structure has implications for its physical properties and reactivity. The trans configuration of the molecule affects its behavior during chromatographic separation, where factors such as the stationary phase and column temperature are crucial for achieving baseline separation from its cis isomer, methyl oleate .

Chemical Reactions Analysis

The chemical reactivity of methyl elaidate has been explored in various contexts. It has been shown to undergo oxidation, forming epoxide and dimeric compounds when subjected to high temperatures . In hydrogenation experiments, methyl elaidate demonstrated selectivity in sorption and hydrogenation on MFI zeolites, with the trans isomer being preferentially hydrogenated using Pt catalysts . Furthermore, methyl elaidate participates in self-metathesis reactions, with kinetic studies indicating that the reactivity difference between the Z (cis) and E (trans) isomers can be explained by propagation parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl elaidate are influenced by its molecular structure. Its trans configuration leads to different physical properties compared to its cis counterpart, affecting its behavior in various chemical reactions and separations. The gas chromatographic separation of methyl elaidate from methyl oleate has been optimized by adjusting the stationary phase and column conditions . Additionally, the use of methyl esters from partially hydrogenated vegetable oil has been suggested as a better infrared external standard than methyl elaidate for measuring total trans content, due to the variety of trans isomers present .

Scientific Research Applications

Summary of the Application

The study investigates the metabolism and effects of trans fatty acids (TFAs), specifically elaidate, in comparison with cis-oleate. The research was conducted using a hepatoma model of palmitate-induced lipotoxicity .

Methods of Application

The study used HepG2 cells to compare the metabolism and effects of elaidate and vaccenate (representative industrial and ruminant TFAs) with those of cis-oleate. Cellular FAs, triacylglycerols, diacylglycerols, and ceramides were quantitated using chromatography. Markers of stress and apoptosis were assessed at mRNA and protein levels, ultrastructural changes were examined by electron microscopy, and viability was evaluated by MTT assay .

Results or Outcomes

The study found that while TFAs were slightly more damaging than oleate when applied alone, they were remarkably less protective against palmitate toxicity in co-treatments. These differences correlated with their diverse incorporation into the accumulating diacylglycerols and ceramides .

2. Effects on Global DNA Methylation

Summary of the Application

The study investigates the effects of the trans fatty acid elaidate on the global DNA methylation profile of cultured cells and in vivo .

Methods of Application

The study used human THP-1 monocytes to investigate the effects of elaidate on global DNA methylation. The study also investigated the effects of maternal EA supplementation in utero or via the breast milk in mice .

Results or Outcomes

The study found that elaidate induced a biphasic effect on global DNA methylation in THP-1 cells, i.e., hypermethylation in the 1–50 μM concentration range, followed by hypomethylation up to the 200 μM dose. In mice, maternal EA supplementation in utero or via the breast milk induced global adipose tissue DNA hypermethylation in the progeny, detectable postnatally at the age of 3 months .

3. Calibration Standard in Milk Analysis

Summary of the Application

Methyl elaidate is used as a calibration standard in the analysis of trans fatty acids found in milk .

Results or Outcomes

The study found that acid-catalyzed reactions produced interfering material that absorbed extensively in the trans IR region .

4. Industrial Use

Summary of the Application

Methyl elaidate is used in various industrial applications. It is often used in the production of other chemicals .

Methods of Application

The specific methods of application can vary widely depending on the particular industrial process. These details are often proprietary and not publicly available .

Results or Outcomes

The outcomes of these industrial applications can also vary widely. In general, the use of methyl elaidate in these processes contributes to the production of a wide range of chemical products .

5. Self-Metathesis of Methyl Oleate

Summary of the Application

A kinetic study was performed concerning the self-metathesis of methyl oleate and methyl elaidate .

Methods of Application

The study used a variety of NHC-ruthenium pre-catalysts, bearing either mesityl groups or di-isopropyl-phenyl groups on the NHC ligand and various trans ligands with respect to the NHC unit .

Results or Outcomes

The system can be satisfactorily described using one initiation constant per pre-catalyst and four propagation constants that, conversely, do not depend on the pre-catalyst . The difference of reactivity with oleate (Z) and elaidate (E) can be fully explained by the propagation parameters .

6. Industrial Use

Summary of the Application

Methyl elaidate is used in various industrial applications. It is often used in the production of other chemicals .

Methods of Application

The specific methods of application can vary widely depending on the particular industrial process. These details are often proprietary and not publicly available .

Results or Outcomes

The outcomes of these industrial applications can also vary widely. In general, the use of methyl elaidate in these processes contributes to the production of a wide range of chemical products .

Safety And Hazards

Methyl elaidate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

methyl (E)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C19H36O2
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DSSTOX Substance ID

DTXSID9062435, DTXSID40883778
Record name 9-Octadecenoic acid, methyl ester
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Molecular Weight

296.5 g/mol
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Physical Description

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]
Record name Fatty acids, C16-18 and C18-unsatd., Me esters
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Product Name

Methyl elaidate

CAS RN

1937-62-8, 67762-38-3, 2462-84-2
Record name Methyl elaidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
GA Dhopeshwarkar, JF Mead - Journal of Lipid Research, 1962 - Elsevier
… Methyl elaidate-l-C14 was fed to fat-deficient guinea pigs. Very little incorporation of the … the incorporation of carboxy-labeled methyl elaidate into various lipid components and the …
Number of citations: 44 www.sciencedirect.com
J Sliwiok, WJ Kowalski, A Wasielewska - Microchemical Journal, 1972 - Elsevier
… Growth in the intensity of 978 cm-l band for the samples of methyl oleate oxidized for 15 days at 40, 50 and 60C and diminution of the same band for the samples of methyl elaidate …
Number of citations: 5 www.sciencedirect.com
WMN Ratnayake, G Pelletier - Journal of the American Oil Chemists' …, 1996 - Springer
… of pure methyl elaidate and mixtures of methyl elaidate and … as that of methyl elaidate or mixtures of methyl elaidate and methyl … than that determined with methyl elaidate as the external …
Number of citations: 25 link.springer.com
IA Adebayo, H Arsad, MR Samian - Pharmacognosy Magazine, 2018 - phcog.com
… • In this study, we identified methyl elaidate as a major … methyl elaidate could bind with Bax and MDM2 (inhibitor of p53) to induce apoptosis. Hence, it is concluded that methyl elaidate …
Number of citations: 12 phcog.com
HW Kircher - Journal of the American Oil Chemists' Society, 1964 - Wiley Online Library
… The first two were 0.2 IV[ in methyl oleate, the third 0.2 M in methyl elaidate and the fourth 0.15 M in elaidate and 0.05 M in oleate. The reactant solutions for one of the 0.2 M oleate runs …
Number of citations: 18 aocs.onlinelibrary.wiley.com
GW Halek - 1958 - search.proquest.com
… Pure methyl oleate was prepared from olive oil and converted to pure methyl elaidate by isomerization with nitrous acid, Methyl elaidate was then converted into its epoxide by the …
Number of citations: 0 search.proquest.com
P Van der Plank - Journal of the American Oil Chemists' …, 1972 - Wiley Online Library
… Methyl elaidate was reduced over one of these catalysts at temperatures between 75–150 C… obtained that the double bond in methyl elaidate migrates significantly faster than that in …
Number of citations: 17 aocs.onlinelibrary.wiley.com
A Philippaerts, S Paulussen, S Turner, OI Lebedev… - Journal of catalysis, 2010 - Elsevier
… Different zeolites were tested for selective removal of methyl elaidate (trans isomer) from an equimolar mixture with methyl oleate (cis isomer). Sorption experiments of the geometric …
Number of citations: 36 www.sciencedirect.com
DB Walters, RJ Horvat - Analytica Chimica Acta, 1973 - Elsevier
… Methyl oleate and methyl elaidate were obtained from the Hormel Institute of the University of Minnesota, and certified >99”/, pure. This was verified by gas chromatography, …
Number of citations: 9 www.sciencedirect.com
CY Yuan - 1952 - search.proquest.com
… methyl elaidate with the density of methyl oleate (52) and with the density of methyl stearate (16) at the same temperature, shows that methyl elaidate … stearate to methyl elaidate than to …
Number of citations: 0 search.proquest.com

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